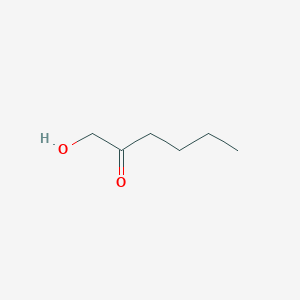
methyl 4-(2-azidoacetyl)benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
Methyl 4-(2-azidoacetyl)benzoate is an organic compound with the molecular formula C10H9N3O3. It is a derivative of benzoic acid and contains an azido group, which makes it a valuable intermediate in organic synthesis. This compound is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology .
準備方法
Synthetic Routes and Reaction Conditions
Methyl 4-(2-azidoacetyl)benzoate can be synthesized through a multi-step process. One common method involves the esterification of 4-(2-azidoacetyl)benzoic acid with methanol in the presence of an acidic catalyst. The reaction typically requires refluxing the mixture for several hours to achieve a high yield of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase efficiency. The use of solid acid catalysts, such as zirconium or titanium-based catalysts, can enhance the reaction rate and selectivity .
化学反応の分析
Types of Reactions
Methyl 4-(2-azidoacetyl)benzoate undergoes various chemical reactions, including:
Oxidation: The azido group can be oxidized to form nitro or nitroso derivatives.
Reduction: The azido group can be reduced to an amine group using reducing agents like hydrogen gas or lithium aluminum hydride.
Substitution: The azido group can participate in nucleophilic substitution reactions, leading to the formation of different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride are frequently used.
Substitution: Nucleophiles such as amines or thiols can be used under mild conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Nitro or nitroso derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzoates depending on the nucleophile used.
科学的研究の応用
Methyl 4-(2-azidoacetyl)benzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in bioconjugation reactions to label biomolecules with azido groups.
Industry: The compound is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of methyl 4-(2-azidoacetyl)benzoate involves the reactivity of the azido group. The azido group can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles. This reactivity is exploited in click chemistry, where the compound is used to create stable and biocompatible linkages between molecules .
類似化合物との比較
Similar Compounds
Methyl 4-(azidoacetyl)benzoate: Similar in structure but may have different reactivity due to the position of the azido group.
Benzyl benzoate: Used in different applications, such as a topical treatment for scabies and lice.
Benzoic acid: A simpler compound that serves as a precursor in the synthesis of more complex derivatives.
Uniqueness
Methyl 4-(2-azidoacetyl)benzoate is unique due to the presence of the azido group, which imparts specific reactivity and makes it valuable in click chemistry and bioconjugation reactions. Its ability to form stable triazole linkages distinguishes it from other benzoate derivatives .
特性
CAS番号 |
860344-25-8 |
|---|---|
分子式 |
C10H9N3O3 |
分子量 |
219.20 g/mol |
IUPAC名 |
methyl 4-(2-azidoacetyl)benzoate |
InChI |
InChI=1S/C10H9N3O3/c1-16-10(15)8-4-2-7(3-5-8)9(14)6-12-13-11/h2-5H,6H2,1H3 |
InChIキー |
GFUKRPRHIXTRCH-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)CN=[N+]=[N-] |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![5-[[3,5-Bis(1,1-dimethylethyl)-4-hydroxyphenyl]methylene]-2-thioxo-4-thiazolidinone](/img/structure/B8668863.png)
![2-Bromo-5-ethyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B8668867.png)




![3-(6-bromo-pyridin-2-yl)-6-chloro-1-trityl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B8668903.png)


